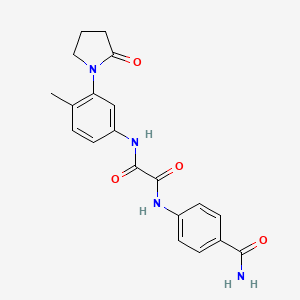

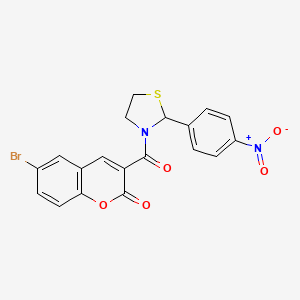

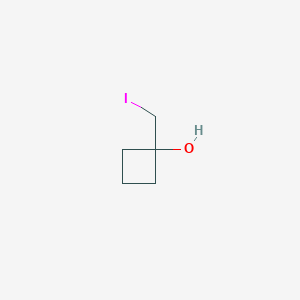

![molecular formula C12H17IN2O2S B2990607 4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide CAS No. 2034356-76-6](/img/structure/B2990607.png)

4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide” belongs to the class of organic compounds known as benzo[d]thiazoles . Benzo[d]thiazoles are compounds containing a benzo[d]thiazole ring system, which consists of a benzene fused to a thiazole. The thiazole ring is a five-membered aromatic ring containing one sulfur atom, one nitrogen atom, and three carbon atoms .

Molecular Structure Analysis

The molecular structure of “4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide” would be characterized by the presence of a benzo[d]thiazole core, with methoxy groups attached at the 4 and 7 positions, and a propyl group attached at the 3 position . The exact structure would need to be confirmed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions of “4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide” would depend on the specific conditions and reagents used. Benzo[d]thiazoles can participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of electron-rich nitrogen and sulfur atoms in the thiazole ring .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Ligand Efficiency

4,7-Dimethoxy-1,10-phenanthroline, a structurally similar compound to 4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide, has been identified as an efficient ligand for the copper-catalyzed N-arylation of imidazoles with aryl iodides and bromides under mild conditions. This showcases the potential of dimethoxybenzo[d]thiazol-imine derivatives in facilitating complex chemical syntheses. The versatility in transforming hindered and functionalized imidazoles and aryl halides in good to excellent yields highlights its importance in synthetic organic chemistry and ligand efficiency studies (Altman & Buchwald, 2006).

Antioxidant Activity Evaluation

In research related to antioxidant properties, new 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes, which share a structural resemblance with 4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide, were prepared and their antioxidant activities evaluated. The study provides insights into the structure-activity relationships based on the presence and position of different substituents, offering a framework for understanding how modifications to the dimethoxybenzo[d]thiazol-imine scaffold could influence antioxidant capabilities (Queiroz, Ferreira, Calhelha, & Estevinho, 2007).

Organic Synthesis and Application

The utility of dimethoxybenzo[d]thiazol-imines in organic synthesis extends to the oxidative dimerization of thioamides to yield 3,5-disubstituted 1,2,4-thiadiazoles, demonstrating the compound's role in facilitating novel synthetic pathways. This process, mediated by hypervalent iodine(V)-containing reagents, underscores the potential of 4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide derivatives in the synthesis of complex heterocyclic compounds (Patil, Bhalerao, Dangate, & Akamanchi, 2009).

Zukünftige Richtungen

The future research directions for “4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . Additionally, research could also focus on developing more efficient synthesis methods for these types of compounds .

Eigenschaften

IUPAC Name |

4,7-dimethoxy-3-propyl-1,3-benzothiazol-2-imine;hydroiodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2S.HI/c1-4-7-14-10-8(15-2)5-6-9(16-3)11(10)17-12(14)13;/h5-6,13H,4,7H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDGNBYCXXJDKFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=CC(=C2SC1=N)OC)OC.I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17IN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

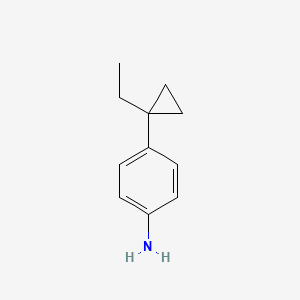

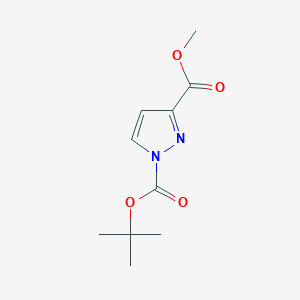

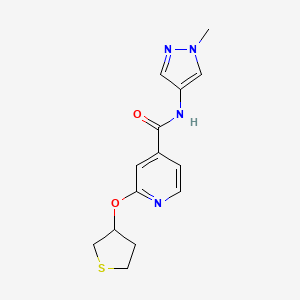

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea](/img/structure/B2990524.png)

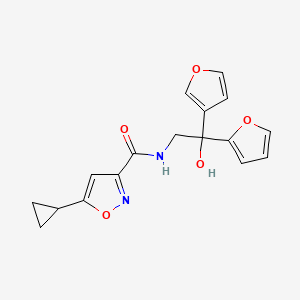

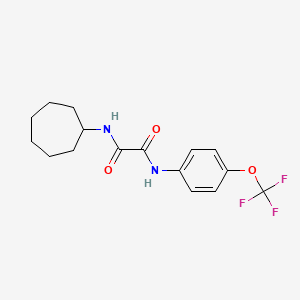

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2990528.png)

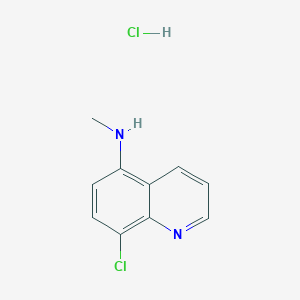

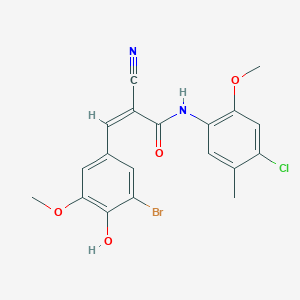

![ethyl 2-{[(5-methyl-3-oxo-7-pyridin-2-yl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetyl]amino}benzoate](/img/structure/B2990530.png)

![N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide](/img/structure/B2990533.png)